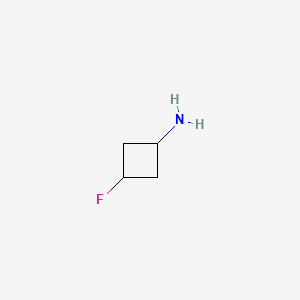

3-Fluorocyclobutanamine

説明

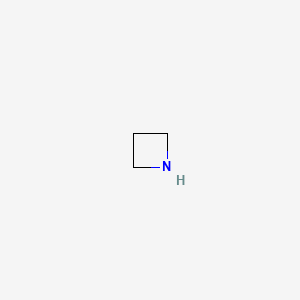

Structure

3D Structure

特性

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-Fluorocyclobutanamine Hydrochloride

The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in contemporary medicinal chemistry.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity through specific non-covalent interactions—make fluorinated motifs highly desirable.[2][3] Among these, the fluorinated cyclobutane ring has emerged as a particularly valuable structural unit.[3][4] Its rigid, three-dimensional conformation serves as a powerful tool for locking in bioactive conformations and acting as a bioisosteric replacement for more flexible or metabolically labile groups.[5]

This guide provides a detailed, scientifically-grounded methodology for the synthesis of cis-3-Fluorocyclobutanamine hydrochloride (CAS: 1408075-13-7), a key building block for pharmaceutical research and development. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for reagent selection, and the critical parameters that ensure a robust, stereocontrolled, and scalable synthesis.

Synthetic Strategy: A Retrosynthetic and Mechanistic Approach

The primary challenge in synthesizing cis-3-Fluorocyclobutanamine hydrochloride lies in the precise stereochemical control of the 1,3-disubstituted cyclobutane core. Our retrosynthetic analysis identifies a pathway that leverages a key stereochemical inversion step.

Diagram 1: Retrosynthetic Analysis

References

An In-depth Technical Guide to trans-3-Fluorocyclobutanamine: Properties, Structure, and Synthetic Considerations

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, modulated basicity, and altered conformational preferences, offer a powerful tool for lead optimization. Among the various fluorinated motifs, the trans-3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure provides a constrained vector for presenting pharmacophoric elements, offering a distinct advantage over more flexible acyclic amines. This guide provides a comprehensive overview of the core properties, structural nuances, and synthetic strategies for trans-3-fluorocyclobutanamine, tailored for researchers and professionals in drug development. The cyclobutane ring, with its inherent puckered conformation, allows for precise spatial orientation of substituents, influencing binding interactions with biological targets.[1]

Physicochemical Properties: The Impact of Fluorine on a Constrained Ring

The introduction of a fluorine atom onto the cyclobutane ring trans to the amino group has a profound and predictable effect on the molecule's properties. This substitution is not merely an isosteric replacement but a strategic modification to fine-tune lipophilicity and basicity.

A key study on related 3-fluorocyclobutylamines demonstrated that fluorination leads to a decrease in the basicity of the amino group, with a reduction in the pKa value of approximately 0.8 units compared to the non-fluorinated parent compound.[2][3] This acidification is a consequence of the strong electron-withdrawing nature of the fluorine atom, which is transmitted through the carbon framework. Interestingly, this effect was found to be largely independent of the stereochemistry, suggesting that through-bond inductive effects are the dominant factor.[2][3]

In terms of lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), the trans-fluorine substitution has a notable impact. Fluorinated trans-compounds have been shown to be more lipophilic, with an increase in the logP value of approximately 1 unit compared to their non-fluorinated analogs.[2][3] This increased lipophilicity can be advantageous for enhancing membrane permeability and accessing hydrophobic binding pockets in target proteins.

Table 1: Core Physicochemical and Structural Data for trans-3-Fluorocyclobutanamine and its Hydrochloride Salt

| Property | trans-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine HCl | Source(s) |

| CAS Number | 1260670-33-4 | 1408075-99-9 | [4][5] |

| Molecular Formula | C4H8FN | C4H9ClFN | [6][7] |

| Molecular Weight | 89.11 g/mol | 125.57 g/mol | [6][7] |

| Physical Form | Not specified in results | White Solid | [1] |

| Purity | Not specified in results | Typically >97% | [7] |

| SMILES | F[C@@H]1C--INVALID-LINK--C1 | N[C@H]1C--INVALID-LINK--C1.Cl | [6][7] |

| InChIKey | APCSZMINSACNSQ-JPYJGEKTSA-N | Not specified in results | [6] |

Structural Analysis and Conformation

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[8] This results in two non-equivalent substituent positions: axial and equatorial. For 1,3-disubstituted cyclobutanes, such as trans-3-fluorocyclobutanamine, two chair-like puckered conformations are possible, with the substituents in either a diequatorial or a diaxial arrangement. The equilibrium between these conformers is dictated by the steric and electronic nature of the substituents.

In the case of trans-3-fluorocyclobutanamine, the diequatorial conformation is generally expected to be the more stable, minimizing steric interactions. The fluorine and amino groups would occupy positions on opposite sides of the ring, pointing away from the ring's center. This conformational preference is crucial for understanding how the molecule presents its functional groups for interaction with a biological target. While specific X-ray crystallographic data for the parent trans-3-fluorocyclobutanamine is not available in the provided search results, analysis of related structures has confirmed the puckered nature of the fluorinated cyclobutane ring.[2][3]

Caption: Chemical structure of trans-3-Fluorocyclobutanamine.

Synthetic Strategy: A Generalized Approach

The synthesis of trans-3-fluorocyclobutanamine can be achieved from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. While a specific, detailed experimental protocol for the parent compound is not explicitly available in the searched literature, a general and robust synthetic pathway has been described for related trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines.[2][3] This methodology can be adapted for the synthesis of the title compound.

The key steps in this synthetic sequence involve the introduction of the fluorine atom and the conversion of the carboxylic acid functionality into an amino group. The stereochemistry of the final product is controlled during the synthetic process.

Caption: Generalized synthetic workflow for trans-3-Fluorocyclobutanamine.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized representation based on the synthesis of similar compounds and should be optimized for the specific synthesis of trans-3-fluorocyclobutanamine.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Rationale: Protection of the carboxylic acid is necessary to prevent side reactions in subsequent steps.

-

Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude ester is purified.

Step 2: Stereoselective Reduction of the Ketone

-

Rationale: Reduction of the ketone to the corresponding alcohol sets the stereocenter that will ultimately determine the cis/trans relationship with the fluorine atom. The choice of reducing agent can influence the diastereoselectivity.

-

Procedure: The keto-ester is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, quenched, and the product alcohol is extracted and purified.

Step 3: Deoxyfluorination

-

Rationale: This is a key step where the hydroxyl group is replaced by a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used. This reaction often proceeds with inversion of stereochemistry.

-

Procedure: The alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled, and the fluorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched, and the fluorinated product is purified by chromatography.

Step 4: Hydrolysis of the Ester

-

Rationale: The protecting group on the carboxylic acid is removed to allow for its conversion to the amine.

-

Procedure: The fluorinated ester is treated with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of solvents like THF and water. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The mixture is then acidified, and the carboxylic acid is extracted and purified.

Step 5: Curtius Rearrangement

-

Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.

-

Procedure: The carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in a suitable solvent (e.g., tert-butanol) to induce rearrangement to an isocyanate, which is subsequently trapped to form a Boc-protected amine. Finally, the Boc group is removed by treatment with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the desired trans-3-fluorocyclobutanamine, often isolated as its hydrochloride salt.

Applications in Drug Development: A Scaffold for Innovation

The trans-3-fluorocyclobutanamine moiety is an attractive building block for medicinal chemists due to its ability to confer desirable properties on drug candidates. The rigid cyclobutane core can act as a conformationally restricted mimic of more flexible alkyl chains, potentially leading to increased binding affinity and selectivity.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also participate in favorable interactions within a protein binding pocket.

A notable example of a closely related compound in clinical development is Fluciclovine (¹⁸F) , also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-¹⁸F-FACBC). This radiolabeled amino acid analogue is used as a PET imaging agent for the diagnosis of prostate cancer.[9] The presence of the fluorinated cyclobutane ring is critical to its biological activity and imaging properties. The development of such agents highlights the utility of this scaffold in creating novel diagnostic and therapeutic agents.

Conclusion

trans-3-Fluorocyclobutanamine represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of a conformationally constrained scaffold and the property-enhancing effects of fluorine provides a powerful platform for the design of novel therapeutics and diagnostic agents. A deeper understanding of its synthesis, structure, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising chemical entity in their drug development programs. Further research into stereoselective synthetic methods and a broader exploration of its application in diverse therapeutic areas will undoubtedly continue to expand its importance in medicinal chemistry.

References

- 1. trans-3-Fluorocyclobutan-1-amine hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1260670-33-4|trans-3-Fluorocyclobutanamine|BLD Pharm [bldpharm.com]

- 5. 1408075-99-9 trans-3-FluorocyclobutanaMine hydrochloride trans-3-FluorocyclobutanaMine hydrochloride - CAS Database [chemnet.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluorocyclobutanamine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the chemical motifs that have gained prominence, fluorinated alicyclic amines represent a particularly valuable class of building blocks. The strategic incorporation of fluorine into small molecules can profoundly influence properties such as metabolic stability, pKa, lipophilicity, and binding affinity, making it a key tool in drug design.[1][2] This guide provides an in-depth technical overview of 3-fluorocyclobutanamine, a four-membered ring structure poised as a critical component in the synthesis of next-generation therapeutics.

3-Fluorocyclobutanamine exists as two distinct diastereomers, cis and trans, each offering a unique three-dimensional vector for molecular exploration. The rigid cyclobutane core imparts conformational constraint, a desirable feature for optimizing ligand-target interactions, while the fluorine atom and amino group provide modulated basicity and a key functional handle for further chemical elaboration. This guide will delve into the synthesis, physicochemical properties, stereochemical considerations, and applications of 3-fluorocyclobutanamine, with a focus on its utility for professionals in drug development.

Physicochemical Properties and CAS Identification

The introduction of a highly electronegative fluorine atom onto the cyclobutane ring significantly impacts the amine's electronic properties. A key effect is the reduction of the amine's basicity (pKa). Studies on related 3-alkyl-3-fluorocyclobutylamines have shown an acidification of about 0.8 pKa units compared to their non-fluorinated parent compounds, a change that holds irrespective of the cis or trans stereochemistry.[3] This modulation can be critical for improving membrane permeability and reducing off-target interactions.

The quantitative data for 3-fluorocyclobutanamine and its common salt forms are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₈FN | PubChem[1] |

| Molecular Weight | 89.11 g/mol | PubChem[1] |

| CAS Number (Unspecified) | 1260670-33-4 | PubChem[1] |

| CAS Number (cis-HCl) | 1408075-13-7 | AChemBlock[4] |

| CAS Number (trans-HCl) | 1408075-99-9 | ChemNet[2] |

| Molecular Weight (HCl Salt) | 125.57 g/mol | AChemBlock[4][5] |

Stereoisomerism: The Importance of Cis and Trans Configuration

The relative orientation of the fluorine and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The choice between these isomers is a critical design element, as it dictates the spatial arrangement of substituents and, consequently, the molecule's ability to fit into a protein's binding pocket.

-

cis-3-Fluorocyclobutanamine : The fluorine and amine groups are on the same face of the ring.

-

trans-3-Fluorocyclobutanamine : The fluorine and amine groups are on opposite faces of the ring.

The differentiation and selective synthesis of these isomers are paramount. Characterization is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, with techniques like the Nuclear Overhauser Effect (NOE) being used to confirm the relative configuration of the diastereomerically pure amines.[3]

Synthesis of 3-Fluorocyclobutanamine Isomers

The synthesis of stereochemically pure cis- and trans-3-fluorocyclobutanamine is a multi-step process that requires careful control of stereochemistry. A common and effective strategy begins with a commercially available starting material like 3-oxocyclobutane carboxylic acid.

The following diagram outlines a validated synthetic pathway.[3]

Caption: Generalized synthetic workflow for cis- and trans-3-Fluorocyclobutanamine.

Experimental Protocol Overview

-

Esterification: The starting material, 3-oxocyclobutane carboxylic acid, is first protected, for example, as a benzyl ester.

-

Carbonyl Addition: A Grignard reaction is performed on the ketone, which also sets the initial stereochemistry.

-

Deoxyfluorination: The resulting tertiary alcohol is treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This step often proceeds with incomplete inversion, yielding a mixture of cis and trans diastereomers.[3]

-

Isomer Separation: The diastereomeric mixture of fluorinated esters is separated using column chromatography to yield the pure cis and trans isomers.

-

Amine Formation: Each separated isomer is then carried forward independently. The synthesis of the amine can be achieved through a sequence involving:

-

Hydrogenolysis to remove the benzyl ester.

-

Curtius Rearrangement of the resulting carboxylic acid to form a Boc-protected amine.

-

Deprotection of the Boc group under acidic conditions to yield the final amine, typically isolated as a hydrochloride salt.[3]

-

This synthetic route demonstrates the necessity of chromatographic separation to access the individual diastereomers, which are crucial for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Case Study with JAK Inhibitors

The true value of a chemical building block is demonstrated through its successful incorporation into biologically active molecules. 3-Fluorocyclobutanamine has emerged as a valuable scaffold in the development of Janus kinase (JAK) inhibitors, a class of drugs targeted for inflammatory diseases, autoimmune disorders, and cancers.[6]

A key patent in the field discloses the synthesis of potent JAK inhibitors where the 3-fluorocyclobutanamine moiety is a central feature.[6] The synthesis involves coupling the protected cis- or trans-3-fluorocyclobutanamine with a heterocyclic core, such as a 1H-pyrrolo[2,3-b]pyridine, which is common in kinase inhibitors.

The diagram below illustrates the core concept of incorporating the building block into a final drug candidate.

Caption: Workflow for incorporating 3-fluorocyclobutanamine into a JAK inhibitor.

This application highlights the strategic utility of 3-fluorocyclobutanamine. The cyclobutane ring serves as a rigid scaffold, positioning the fluorine and the heterocyclic core in a precise orientation within the kinase active site. The fluorine atom can form favorable interactions (e.g., hydrogen bonds or dipole interactions) and block sites of potential metabolism, thereby enhancing the drug's potency and pharmacokinetic profile.

Analytical Characterization: The Role of NMR Spectroscopy

Unambiguous characterization of the cis and trans isomers is essential. NMR spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton spectra provide information on the connectivity and relative stereochemistry through the analysis of coupling constants.

-

¹⁹F NMR: As fluorine has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[7][8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment and stereochemical orientation. Typical chemical shifts for fluorine attached to an sp³-hybridized carbon can range from +140 to +250 ppm relative to CFCl₃, though this is highly dependent on the molecular context.[7]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are used to establish detailed connectivity and, crucially, to determine the spatial proximity of atoms. NOESY experiments are particularly powerful for differentiating cis and trans isomers by observing through-space interactions between the protons on the carbons bearing the amine and fluorine.[3]

While detailed spectral data for the parent 3-fluorocyclobutanamine is often proprietary to commercial suppliers, it can typically be found on the Certificate of Analysis (CoA) provided with the purchase of the compound.[4][9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-fluorocyclobutanamine and its derivatives. The hydrochloride salt is a solid that requires careful handling to avoid dust inhalation.

-

Hazard Statements: The hydrochloride salt is often classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4][8]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and handling information before use.

Conclusion

3-Fluorocyclobutanamine, in both its cis and trans forms, represents a sophisticated and highly valuable building block for contemporary drug discovery. Its unique combination of a conformationally restricted core, a functionality-enabling amino group, and a property-modulating fluorine atom provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. The successful application of this scaffold in the synthesis of advanced drug candidates, such as JAK inhibitors, underscores its importance and potential. As the demand for novel chemical matter continues to grow, the strategic use of building blocks like 3-fluorocyclobutanamine will undoubtedly play a pivotal role in the development of future medicines.

References

- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of Fluorinated Cyclobutane Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Small Rings and Stubborn Atoms

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Historically, aromatic rings served as foundational scaffolds, but their inherent planarity and susceptibility to metabolic oxidation often present significant liabilities.[1] This has catalyzed a shift towards scaffolds with greater three-dimensionality, increasing the fraction of sp3-hybridized carbons (Fsp3)—a parameter often linked to higher clinical success rates.[1] Among these, the cyclobutane ring has emerged as a compelling bioisosteric replacement for phenyl groups and other rigid structures, offering a constrained, non-planar geometry that can enhance binding affinity and improve metabolic stability.[1][2][3]

The strategic incorporation of fluorine, the most electronegative element, further amplifies the utility of these scaffolds.[4][5] Fluorine's unique electronic properties can profoundly modulate a molecule's physicochemical characteristics, including lipophilicity (logP) and the basicity (pKa) of nearby functional groups like amines.[4][6][7][8] The combination of a puckered cyclobutane core with the potent electronic influence of fluorine creates a class of building blocks—fluorinated cyclobutane amines—that provide medicinal chemists with a powerful toolkit to address complex drug design challenges.[9] This guide offers an in-depth exploration of the discovery rationale and synthetic methodologies for accessing these valuable motifs.

Part 1: Discovery and Strategic Importance

The discovery of fluorinated cyclobutane amines as valuable pharmaceutical building blocks was not a singular event but rather an evolution in understanding the synergistic effects of conformational restraint and fluorine substitution.

The Cyclobutane Scaffold: A Bioisostere for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design.[10] The cyclobutane ring serves as an excellent saturated bioisostere for aromatic rings.[1] Its puckered, three-dimensional nature provides distinct advantages:

-

Improved Metabolic Stability: Saturated C-C bonds are less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[1]

-

Enhanced Solubility: The disruption of planarity can reduce crystal lattice packing energy, often leading to improved aqueous solubility.

-

Conformational Locking: The rigid cyclobutane ring restricts the conformation of appended substituents, which can pre-organize a molecule for optimal binding to a biological target and reduce the entropic penalty upon binding.[2][11]

The Fluorine Effect: Precision Tuning of Physicochemical Properties

The introduction of fluorine is a well-established strategy to fine-tune drug-like properties.[4][12][13] Its influence is multifaceted and highly dependent on its position relative to other functional groups.

-

Modulation of Amine Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby amines.[14] Fluorination at the β- or γ-position to an amine can decrease its pKa by 1-3 units.[6][15][16] This is a critical tool for medicinal chemists, as tuning pKa can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and reduce off-target effects such as hERG channel inhibition.[13]

-

Conformational Control: The C-F bond can exert powerful stereoelectronic effects, influencing the puckering of the cyclobutane ring and the preferred orientation of substituents.[11][17][18] This conformational bias can be exploited to enhance interactions with a target protein.

-

Blocking Metabolic Hotspots: Replacing a metabolically labile hydrogen atom with a robust C-F bond is a classic strategy to improve a drug's half-life.[6]

The logical interplay of these factors is what drives the adoption of fluorinated cyclobutane amines in drug discovery programs.

Part 2: Synthetic Methodologies

Accessing fluorinated cyclobutane amines requires robust and often stereoselective synthetic strategies. The choice of route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Methodologies can be broadly categorized into fluorination of a pre-existing cyclobutane core and the construction of the ring with the fluorine atom already incorporated.

Fluorination of Pre-formed Cyclobutane Intermediates

This common approach involves synthesizing a functionalized cyclobutane, typically a cyclobutanol or cyclobutanone, followed by a fluorination step.

2.1.1 Deoxyfluorination of Cyclobutanols

The most direct method is the substitution of a hydroxyl group with fluorine using a deoxyfluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) are frequently used.

-

Mechanism: The alcohol attacks the sulfur atom of DAST, leading to the formation of an intermediate alkoxy-sulfur difluoride. Subsequent intramolecular or intermolecular nucleophilic attack by fluoride displaces the sulfur leaving group. This reaction often proceeds with inversion of stereochemistry (SN2 mechanism), which is a key consideration for stereocontrol.

-

Causality: The choice of a deoxyfluorination agent is critical. While DAST is effective, it can be thermally unstable. More modern and safer alternatives like Deoxo-Fluor® or XtalFluor® are often preferred, especially for larger-scale synthesis, as they offer improved safety profiles. The reaction's stereochemical outcome (inversion vs. retention) can be influenced by the substrate's ability to form a stabilized carbocation; highly stabilized secondary alcohols may lead to scrambling of stereochemistry.

2.1.2 Fluorination of Cyclobutanones

For gem-difluorinated cyclobutanes, the fluorination of a ketone precursor is a viable route.[19][20] DAST or related reagents can convert a ketone directly to a gem-difluoride. This approach is particularly useful for creating 3,3-difluorocyclobutane amine precursors.

Ring-Forming Strategies

Building the ring from acyclic or strained precursors offers alternative and sometimes more versatile access to these scaffolds.

2.2.1 [2+2] Cycloadditions

The [2+2] cycloaddition between a fluorinated alkene and another alkene (or ketene) is a powerful method for constructing the cyclobutane core directly.[21][22]

-

Mechanism: These reactions can be thermally or photochemically initiated. Photochemical cycloadditions often proceed through a diradical intermediate, which can impact the stereoselectivity of the final product.

-

Causality: The success of a [2+2] cycloaddition is highly dependent on the electronics of the alkene partners. Using an electron-rich alkene with an electron-poor fluorinated alkene (or vice versa) can facilitate the reaction. The regiochemistry and stereochemistry must be carefully controlled and are often dictated by the stability of the intermediate diradical or zwitterion.

2.2.2 Strain-Release Reactions of Bicyclobutanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions with various nucleophiles and radical species.[23][24][25] This provides a modern and efficient entry to functionalized cyclobutanes.

-

Mechanism: Catalyzed by transition metals (e.g., copper), BCBs can react with amines to diastereoselectively form 1,3-disubstituted cyclobutane products.[23][25] Radical addition of a difluoromethyl source to a BCB is also an effective strategy.[22][24]

-

Causality: The choice of catalyst and ligands in BCB chemistry is paramount for controlling selectivity.[23][25] Different catalyst systems can favor different diastereomers, making this a highly tunable method for accessing specific stereoisomers.

Comparative Summary of Synthetic Routes

| Synthetic Route | Key Precursor | Typical Reagents | Key Advantages | Key Limitations |

| Deoxyfluorination | Cyclobutanol | DAST, Deoxo-Fluor® | Direct, often stereoinvertive | Reagent safety, potential side reactions (elimination) |

| [2+2] Cycloaddition | Fluorinated Alkene | Heat or UV light | Builds core directly | Control of regio- and stereoselectivity can be challenging |

| BCB Ring Opening | Bicyclobutane | Cu(I)/Cu(II) catalysts, radical initiators | High diastereoselectivity, mild conditions | Availability of substituted BCB starting materials |

| Fluorination of Acid | Cyclobutane Carboxylic Acid | Sulfur Tetrafluoride (SF₄) | Access to CF₃-cyclobutanes | Harsh reagents, functional group tolerance |

Part 3: Experimental Protocols and Workflow

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below is a representative, self-validating protocol for the stereoselective synthesis of cis-3-fluorocyclobutanamine, a common building block.[26] The general workflow is applicable to many synthetic strategies.

General Experimental Workflow

Detailed Protocol: Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol details a key intermediate step: the stereoselective reduction of a cyclobutanone to the corresponding cis-alcohol, which is crucial for establishing the final stereochemistry.[27]

Objective: To prepare cis-3-(tert-butoxycarbonylamino)cyclobutanol via diastereoselective reduction of 3-(tert-butoxycarbonylamino)cyclobutanone.

Materials:

-

3-(Boc-amino)cyclobutanone (1.0 equiv)

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (e.g., 5.0 g, 27.0 mmol) in anhydrous THF (135 mL, 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (40.5 mL, 40.5 mmol, 1.5 equiv) to the cooled substrate solution via syringe over 30 minutes. The slow addition is critical to control the reaction exotherm and maintain selectivity.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting material is fully consumed (typically 2-3 hours).

-

Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (50 mL). Caution: Quenching is exothermic.

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour or until two clear layers form. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% EtOAc in Hexanes) to yield the pure cis-3-(Boc-amino)cyclobutanol. The cis-selectivity is favored because the bulky hydride reagent attacks from the face opposite to the Boc-amino group.[27]

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and stereochemistry (by analyzing coupling constants).

This intermediate can then be carried forward through fluorination, azide displacement, and reduction steps to afford the final target amine.

Conclusion and Future Outlook

Fluorinated cyclobutane amines represent a confluence of two powerful strategies in modern medicinal chemistry: the use of conformationally restricted scaffolds and the precision-tuning of properties through fluorination. The ability of this motif to serve as a 3D-rich, metabolically robust bioisostere while simultaneously modulating amine pKa ensures its continued relevance in drug discovery.

Future advancements will likely focus on developing more efficient, catalytic, and enantioselective synthetic methods to access these building blocks.[20][28] Asymmetric hydroboration, C-H activation, and novel ring-opening strategies for strained precursors will expand the accessible chemical space and allow for even more sophisticated molecular designs.[22][28] For researchers and drug development professionals, a deep understanding of the synthesis and strategic application of fluorinated cyclobutane amines is not just an academic exercise—it is a practical necessity for creating the next generation of safer and more effective medicines.

References

- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem.

- Priya A, Kumar N, Nargund S. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences.

- Chernykh AV, et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

- Müller, K., Faeh, C., & Diederich, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.

- Hansen, K. T., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm.

- Fuller, R. W., & Molloy, B. B. (1974). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series.

- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.

- Homon, A. A., et al. Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. Enamine.

- Some known fluorinated cyclobutane-containing amino acids. ResearchGate.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Tuning basicity. Cambridge MedChem Consulting.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage.

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ResearchGate.

- Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate.

- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).

- Wessjohann, L. A., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.

- Yanai, H., & Matsumoto, T. (2021). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–An Asian Journal.

- Cyclobutanes in Small-Molecule Drug Candidates. PubMed.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. ResearchGate.

- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.

- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central.

- Conformations of Cycloalkanes. Chemistry LibreTexts.

- Applications of Fluorine in Medicinal Chemistry. ResearchGate.

- Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society.

- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed.

- Stereoselective Synthesis of 3-Aminocyclobutanols. BenchChem.

- cis-3-Fluorocyclobutanamine hydrochloride. AChemBlock.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine Isomers

Introduction: The Strategic Role of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine into drug candidates represents a powerful strategy for fine-tuning molecular properties to enhance therapeutic efficacy.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4] When incorporated into rigid alicyclic scaffolds like cyclobutane, these effects become particularly pronounced and stereochemically dependent.

The 3-fluorocyclobutanamine moiety is an emerging building block of significant interest, offering a three-dimensional exit vector that can be exploited to explore chemical space in drug design. The presence of two stereocenters gives rise to cis and trans diastereomers, each possessing a distinct spatial arrangement of the fluorine and amine functionalities. This guide provides a comprehensive analysis of the core physicochemical properties of cis- and trans-3-fluorocyclobutanamine, offering insights into their synthesis, conformational behavior, and the critical interplay between stereochemistry and molecular characteristics for researchers in drug development.

Conformational Landscape: The Puckered World of 1,3-Disubstituted Cyclobutanes

Unlike their planar representations in 2D drawings, cyclobutane rings are not flat. They adopt a puckered or "butterfly" conformation to alleviate torsional strain. For 1,3-disubstituted cyclobutanes, this puckering leads to two primary conformations where the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric and electronic interactions between the substituents.

In the case of 3-fluorocyclobutanamine, the interplay between the electron-withdrawing fluorine atom and the basic amino group, along with their respective steric demands, governs the conformational equilibrium for each isomer.

Caption: Conformational equilibria of cis- and trans-3-fluorocyclobutanamine.

For the cis-isomer, the diequatorial conformation is generally more stable, minimizing steric hindrance. In the trans-isomer, both conformers possess one axial and one equatorial substituent, leading to a more dynamic equilibrium. These conformational preferences are not merely academic; they directly impact how each isomer presents its pharmacophoric features to a biological target.

Synthesis of cis- and trans-3-Fluorocyclobutanamine

A common synthetic route to both isomers commences from 3-oxocyclobutanecarboxylic acid.[5] This approach allows for the stereocontrolled introduction of the amine and fluorine substituents.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a general, multi-step synthesis.

Caption: A generalized workflow for the synthesis of 3-fluorocyclobutanamine isomers.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

3-Oxocyclobutanecarboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) under standard acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) to protect the carboxylic acid functionality.

Step 2: Introduction of the Nitrogen or Oxygen Precursor

-

For the amine precursor: Reductive amination of the keto-ester with a suitable amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) can introduce the nitrogen atom.

-

For the hydroxyl precursor: Reduction of the ketone with a reducing agent like sodium borohydride yields the corresponding hydroxy-ester. This alcohol can later be converted to the amine.

Step 3: Stereoselective Fluorination

-

Deoxyfluorination of the alcohol intermediate using reagents such as diethylaminosulfur trifluoride (DAST) introduces the fluorine atom. The stereochemical outcome of this step is crucial and can be influenced by the choice of reagents and reaction conditions, often yielding a mixture of diastereomers that require separation.

Step 4: Formation of the Primary Amine

-

If a protected amine (e.g., benzylamine) was used, deprotection (e.g., hydrogenolysis) yields the primary amine.

-

If the carboxylic acid ester is carried through, it can be converted to the primary amine via a Curtius rearrangement. This involves conversion of the ester to a carboxylic acid, then to an acyl azide, which rearranges to an isocyanate upon heating and is subsequently hydrolyzed to the amine.

Step 5: Diastereomeric Separation

-

The resulting mixture of cis and trans isomers is typically separated by column chromatography.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the spatial arrangement of the fluorine and amine groups leads to distinct physicochemical properties for the cis and trans isomers.

Table 1: Physicochemical Properties of 3-Fluorocyclobutanamine Isomers

| Property | cis-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine | Parent Cyclobutylamine |

| Molecular Formula | C₄H₈FN | C₄H₈FN | C₄H₉N |

| Molecular Weight | 89.11 g/mol | 89.11 g/mol | 71.12 g/mol |

| Estimated pKa | ~9.9-10.0 | ~9.9-10.0 | 10.7-10.8[6][7] |

| Estimated logP | ~0.2-0.3 | ~1.2 | ~0.2[8] |

Note: pKa and logP values for the fluorinated isomers are estimated based on experimental data for the parent cyclobutylamine and the observed effects of fluorination reported in the literature.[5]

Acidity (pKa)

The introduction of an electronegative fluorine atom has a significant acidifying effect on the neighboring amino group. For 1,3-disubstituted cyclobutanes, this electronic effect is transmitted through the carbon framework. Research indicates that fluorination leads to a decrease in the pKa of the amine by approximately 0.8 units, irrespective of the stereochemistry.[5] This is attributed to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the protonated form of the amine, making it a stronger acid (and a weaker base).

Lipophilicity (logP)

Lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME), shows a marked difference between the two isomers.

-

trans-Isomer: The trans isomer exhibits a significantly higher lipophilicity (an estimated increase of about 1 logP unit) compared to the parent cyclobutylamine.[5] In its preferred conformation, the polar amine and fluorine groups are on opposite faces of the ring, potentially leading to a less polar overall molecular surface and enhanced partitioning into a nonpolar solvent.

-

cis-Isomer: In contrast, the lipophilicity of the cis-isomer is only marginally different from that of the non-fluorinated analog.[5] With both polar groups on the same face of the cyclobutane ring, the molecule presents a more polarized face, which may not favor partitioning into a lipophilic environment as much as the trans isomer.

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers relies on detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct patterns in terms of chemical shifts and coupling constants, arising from their different spatial arrangements.

-

Methine Protons (CH-F and CH-NH₂): The chemical shifts of the protons attached to the carbons bearing the fluorine and amine groups will be influenced by the electronegativity of the substituents and their relative orientations.

-

Methylene Protons (CH₂): The methylene protons in the cyclobutane ring will exhibit complex splitting patterns due to both geminal and vicinal couplings. The magnitudes of the vicinal coupling constants (³JHH) are dependent on the dihedral angles between the protons, which differ between the cis and trans isomers. This can often be used to assign the stereochemistry.[9]

¹³C NMR Spectroscopy

-

C-F Carbon: The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

C-N Carbon: The carbon atom bonded to the amino group will also be shifted downfield.

-

Methylene Carbons: The chemical shifts of the methylene carbons will also differ between the isomers due to the different steric and electronic environments.

Experimental Determination of Physicochemical Parameters

Protocol for pKa Determination by Potentiometric Titration

Caption: The classical shake-flask method for experimental logP determination.

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a suitable buffer) saturated with n-octanol.

-

Partitioning: A known amount of the 3-fluorocyclobutanamine isomer is dissolved in a known volume of one of the phases. The other phase is added, and the mixture is shaken vigorously to allow the compound to partition between the two immiscible layers.

-

Separation and Quantification: The layers are separated, and the concentration of the analyte in each layer is determined using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion: Stereochemistry as a Key Determinant of Physicochemical Properties

The cis and trans isomers of 3-fluorocyclobutanamine, while constitutionally identical, are distinct chemical entities with demonstrably different physicochemical profiles. The introduction of a single fluorine atom significantly lowers the basicity of the amine in both isomers. However, the stereochemical relationship between the fluorine and the amine dictates the molecule's lipophilicity, with the trans-isomer being considerably more lipophilic than the cis-isomer.

These differences have profound implications for drug design and development. The choice of isomer can influence a compound's solubility, membrane permeability, and interactions with biological targets. A thorough understanding and characterization of the physicochemical properties of each stereoisomer are therefore essential for the rational design of novel therapeutics incorporating this valuable fluorinated scaffold.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

-

ResearchGate. (2015, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved January 3, 2026, from [Link]

-

PharmaBlock. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Cyclobutylamine. Retrieved January 3, 2026, from [Link]

- Patentsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). Conformations of Disubstituted Cyclohexanes. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2024, June 18). Conformations of Cycloalkanes. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (n.d.). Conformational Studies of Cyclobutane Systems. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of -Peptides. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 3, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved January 3, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutylamine | 2516-34-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 3-Fluorocyclobutanamine from 3-oxocyclobutane carboxylic acid

Introduction

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the 3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block in drug discovery. Its rigid, three-dimensional structure provides a unique vector for substituents, allowing for precise conformational control in drug candidates.[3][4]

This in-depth technical guide details a robust and logical synthetic pathway for the preparation of 3-Fluorocyclobutanamine, starting from the commercially available 3-oxocyclobutane carboxylic acid.[5] The presented strategy is a multi-step sequence that relies on the principles of functional group protection and sequential manipulation to achieve the target molecule with high fidelity. Each step is explained with a focus on the underlying chemical principles, causality behind experimental choices, and detailed protocols suitable for researchers and drug development professionals.

Overall Synthetic Strategy

The transformation of 3-oxocyclobutane carboxylic acid into 3-Fluorocyclobutanamine requires the conversion of two distinct functional groups: the ketone into a carbon-fluorine bond and the carboxylic acid into a primary amine. A direct, one-pot conversion is challenging due to the potential for cross-reactivity. Therefore, a more controlled, stepwise approach is employed, as outlined below. This strategy isolates the transformations of each functional group through a protection-deprotection sequence, ensuring a higher probability of success and cleaner reaction profiles.

Figure 1: Overall workflow for the synthesis of 3-Fluorocyclobutanamine.

Part 1: Protection of the Ketone Functionality

Causality: The starting material possesses both a ketone and a carboxylic acid. The subsequent step, a Curtius rearrangement, involves the use of reagents that could potentially react with the ketone. To prevent side reactions and ensure the selective transformation of the carboxylic acid, the ketone is temporarily masked with a protecting group. An ethylene ketal is an excellent choice due to its stability under the basic and neutral conditions of the rearrangement and its straightforward removal under acidic conditions.

Experimental Protocol 1: Ketal Protection

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutane carboxylic acid (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected carboxylic acid, which can often be used in the next step without further purification.

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| 1 | Ethylene glycol, p-TsOH | Toluene | 4-6 h | 90-95% |

Part 2: Conversion of Carboxylic Acid to a Protected Amine via Curtius Rearrangement

Mechanism & Rationale: The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom (as CO2).[6] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate.[7][8] This highly electrophilic isocyanate can be "trapped" by various nucleophiles.[9] In this protocol, tert-butanol is used as the trapping agent, which yields a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is an ideal protecting group for amines due to its stability and ease of removal under acidic conditions. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from the carboxylic acid, avoiding the isolation of potentially explosive acyl azides.[10][11]

Figure 2: Simplified mechanism of the one-pot Curtius rearrangement.

Experimental Protocol 2: One-Pot Curtius Rearrangement

-

Setup: To a solution of the ketal-protected carboxylic acid (1.0 eq.) in anhydrous toluene, add triethylamine (1.2 eq.).

-

Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise to the solution at room temperature. Stir for 30 minutes. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions, including use of a blast shield.[9]

-

Rearrangement and Trapping: Add anhydrous tert-butanol (2.0 eq.) to the mixture. Heat the reaction to reflux (approx. 80-90 °C) and maintain until nitrogen gas evolution ceases. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and dilute with ethyl acetate. Wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the pure Boc-protected amine.

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| 2 | DPPA, Et3N, t-BuOH | Toluene | 6-12 h | 75-85% |

Part 3 & 4: Ketone Deprotection and Reduction

Causality: With the amine functionality now protected, the ketone can be unmasked. The acidic conditions required for ketal hydrolysis are fully compatible with the Boc-protecting group. Once the ketone is regenerated, it is reduced to a secondary alcohol. This reduction sets the stage for the crucial fluorination step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to an alcohol without affecting the carbamate group.[12]

Experimental Protocol 3 & 4: Deprotection and Reduction

-

Deprotection: Dissolve the Boc-protected ketal (1.0 eq.) in a mixture of acetone and 2M aqueous HCl. Stir at room temperature until TLC analysis indicates complete conversion.

-

Workup (Deprotection): Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the ketone.

-

Reduction: Dissolve the resulting ketone in methanol and cool the solution to 0 °C in an ice bath.

-

Reaction (Reduction): Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Workup (Reduction): Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Isolation: Dry the combined organic extracts, filter, and concentrate to yield the alcohol, which may be a mixture of cis and trans diastereomers. This mixture can often be carried forward to the next step.

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| 3 & 4 | 2M HCl; NaBH₄ | Acetone/H₂O; MeOH | 2-4 h (each) | 85-95% (over 2 steps) |

Part 5: Deoxyfluorination for C-F Bond Formation

Rationale: The conversion of an alcohol to an alkyl fluoride is a key transformation in organofluorine chemistry. Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, are effective for this purpose. These reagents activate the hydroxyl group, facilitating its displacement by a fluoride ion. The reaction mechanism can proceed via an SN2 or SNi pathway, which can influence the stereochemical outcome.

Experimental Protocol 5: Fluorination of the Alcohol

-

Setup: In a fume hood, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a plastic or Teflon flask. Cool the solution to -78 °C (dry ice/acetone bath). Caution: DAST and related reagents are corrosive and react violently with water. All glassware must be scrupulously dried.

-

Reaction: Add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by pouring it into a cooled, stirred solution of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the Boc-protected 3-fluorocyclobutanamine.

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| 5 | DAST or Deoxo-Fluor® | DCM | 12-16 h | 50-70% |

Part 6: Final Deprotection to Yield 3-Fluorocyclobutanamine

Causality: The final step is the removal of the Boc protecting group to liberate the target primary amine. This is efficiently achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group cleanly, and the excess acid and byproducts (tert-butanol and isobutylene) are volatile and easily removed.

Experimental Protocol 6: Boc Deprotection

-

Setup: Dissolve the Boc-protected fluoride (1.0 eq.) in dichloromethane (DCM).

-

Reaction: Add trifluoroacetic acid (TFA) (10 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in water, basify with aqueous NaOH to pH > 12, and extract with a suitable organic solvent (e.g., DCM or ether).

-

Purification: Dry the organic extracts, filter, and carefully concentrate to yield 3-Fluorocyclobutanamine. Further purification can be achieved by distillation or salt formation if necessary.

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| 6 | Trifluoroacetic Acid (TFA) | DCM | 1-3 h | 90-98% |

Summary and Outlook

This guide has presented a detailed, six-step synthesis of 3-Fluorocyclobutanamine from 3-oxocyclobutane carboxylic acid. The chosen pathway emphasizes a robust and controlled approach, utilizing standard protection/deprotection strategies and well-established named reactions. While this route is reliable, advances in synthetic methodology may offer more direct alternatives. For instance, the development of chemoselective reductive amination protocols in the presence of a carboxylic acid, followed by a robust decarboxylative fluorination method, could significantly shorten the synthetic sequence.[13][14][15] Continued research in catalytic methods will undoubtedly provide even more efficient and elegant solutions for the synthesis of such valuable fluorinated building blocks in the future.

References

- Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. Vertex AI Search.

- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.

- A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. Benchchem.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.

- Reductive amination. Wikipedia.

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.

- Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. American Chemical Society.

- Decarboxylative Fluorination Strategies for Accessing Medicinally- Relevant Products. Ingenta Connect.

- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate.

- optimization of reaction conditions for the Curtius rearrangement. Benchchem.

- Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog.

- Hofmann rearrangement. Wikipedia.

- Curtius Rearrangement - Common Conditions. Organic-Chemistry.org.

- Hofmann Rearrangement. Alfa Chemistry.

- Curtius Rearrangement. Chemistry Steps.

- Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives. American Chemical Society.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

- Working with Hazardous Chemicals. Organic Syntheses.

- What are the synthetic methods of 3-Oxocyclobutanecarboxylic acid? Guidechem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives - American Chemical Society [acs.digitellinc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Signature of a Key Building Block: A Technical Guide to the Analysis of 3-Fluorocyclobutanamine

Abstract